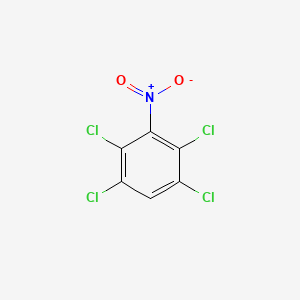
Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned, “Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-”, is also known as N,N’-[dithiobis[2-(2-hydroxyethyl)-1-methylvinylene]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide . Its CAS Number is 67-16-3 and its molecular formula is C24H34N8O4S2 .
Scientific Research Applications
Synthesis and Antioxidant Agents
Formamide derivatives have been synthesized for potential use as potent antioxidant agents. One study focused on the synthesis and evaluation of pyrido[1,2-a]pyrimidine derivatives, showcasing the versatility of formamide in generating compounds with significant antioxidant properties (Vartale et al., 2016).
Catalytic Asymmetric Synthesis
Chiral formamide has been designed and applied to catalytic asymmetric synthesis, demonstrating the critical role of formamide in facilitating highly selective chemical transformations. This application is particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds (Iseki et al., 1998).
Prebiotic Chemistry
Formamide plays a crucial role in prebiotic chemistry, serving as a precursor for the synthesis of nucleobases, which are fundamental components of RNA and DNA. Studies have shown that formamide, in the presence of catalysts like iron oxides, can lead to the formation of adenine, cytosine, and other nucleobases, suggesting its importance in chemical evolution and the origin of life (Shanker et al., 2011).
Polymer Science
Formamide derivatives have been utilized in the synthesis and characterization of soluble polyimides and polyamides from various diamines and dianhydrides. These materials exhibit high thermal stability and solubility in organic solvents, indicating their potential application in the development of high-performance polymers (Imai et al., 1984).
properties
| { "Design of the Synthesis Pathway": "The synthesis of compound 'Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-' can be achieved through a multi-step reaction pathway involving the use of various starting materials.", "Starting Materials": [ "2-Hydroxyethylamine", "Methyl acrylate", "Thiourea", "Formamide", "4-Amino-2-methyl-5-pyrimidinemethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium thiosulfate pentahydrate", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-(2-hydroxyethyl)-1-methyl-2,1-ethenediol", "a. Mix 2-hydroxyethylamine and methyl acrylate in ethanol and heat under reflux for 24 hours.", "b. Cool the reaction mixture and extract the product with diethyl ether.", "c. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-(2-hydroxyethyl)-1-methyl-2,1-ethenediol.", "Step 2: Synthesis of thiourea derivative", "a. Dissolve thiourea in ethanol and add sodium hydroxide.", "b. Add 2-(2-hydroxyethyl)-1-methyl-2,1-ethenediol and 4-amino-2-methyl-5-pyrimidinemethanol to the reaction mixture and heat under reflux for 24 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Recrystallize the product from ethanol to obtain the thiourea derivative.", "Step 3: Synthesis of Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-'", "a. Dissolve the thiourea derivative and formamide in ethanol and add sodium thiosulfate pentahydrate.", "b. Heat the reaction mixture under reflux for 24 hours and cool to room temperature.", "c. Filter the solid product and wash with ethanol.", "d. Recrystallize the product from ethanol to obtain the final compound." ] } | |
CAS RN |
67-16-3 |
Molecular Formula |
C24H34N8O4S2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide |
InChI |
InChI=1S/C24H34N8O4S2/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)/b21-15-,22-16- |
InChI Key |
GFEGEDUIIYDMOX-BMJUYKDLSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C |
Appearance |
Solid powder |
melting_point |
177.0 °C |
Other CAS RN |
67-16-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)-methyl)formamide) thiamine disulfide thiamine disulphide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



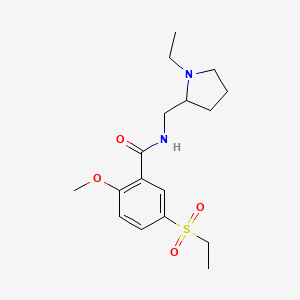
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
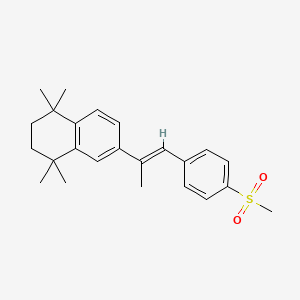


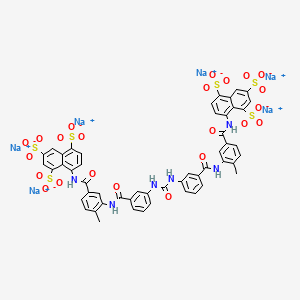

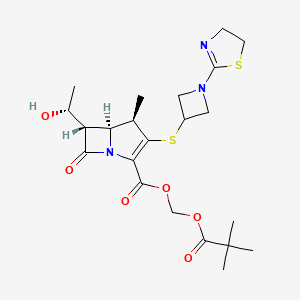
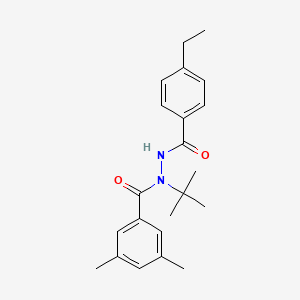
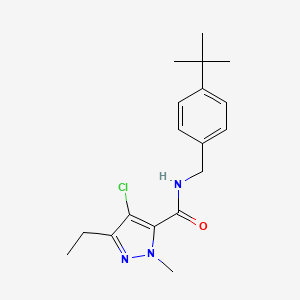
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B1682732.png)
